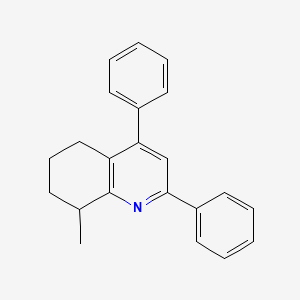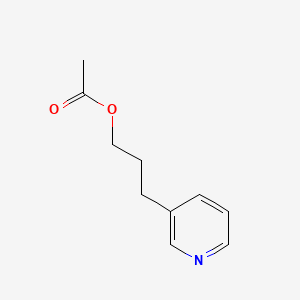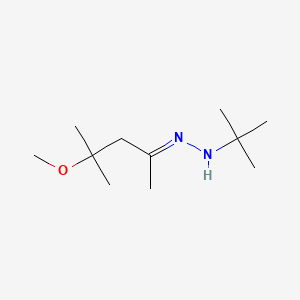![molecular formula C13H15NO6 B14676749 Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate CAS No. 37447-35-1](/img/structure/B14676749.png)
Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate is an organic compound that features a benzyloxycarbonyl-protected amino group attached to a propanedioate (malonate) structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the Malonate Ester: The protected amine is then reacted with dimethyl malonate in the presence of a base like sodium ethoxide. This results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate can undergo various chemical reactions, including:
Hydrogenolysis: The benzyloxycarbonyl group can be removed via hydrogenolysis using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Nucleophilic Substitution: The ester groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the ester groups.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Hydrogenolysis: Pd/C, H₂ gas
Nucleophilic Substitution: Various nucleophiles (amines, alcohols), appropriate solvents (e.g., ethanol)
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products Formed
Hydrogenolysis: Removal of the Cbz group, yielding the free amine.
Nucleophilic Substitution: Formation of substituted malonates.
Hydrolysis: Formation of the corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of peptide derivatives and as a building block in the synthesis of biologically active molecules.
Medicine: Potential use in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate depends on its specific application. In general, the compound acts as a protected amino acid derivative, where the benzyloxycarbonyl group prevents unwanted reactions at the amino site during synthetic transformations. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester without the amino group.
Benzyl carbamate: Contains the benzyloxycarbonyl-protected amine but lacks the malonate structure.
Diethyl {[(benzyloxy)carbonyl]amino}propanedioate: Similar structure but with ethyl esters instead of methyl esters.
Uniqueness
Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate is unique due to its combination of a protected amino group and a malonate ester, making it a versatile intermediate in organic synthesis. Its dual functionality allows for selective reactions at either the ester or the amino group, providing flexibility in synthetic strategies.
Propiedades
Número CAS |
37447-35-1 |
|---|---|
Fórmula molecular |
C13H15NO6 |
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
dimethyl 2-(phenylmethoxycarbonylamino)propanedioate |
InChI |
InChI=1S/C13H15NO6/c1-18-11(15)10(12(16)19-2)14-13(17)20-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,17) |
Clave InChI |
OXYGSELSDZGDRC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Methoxybenzene-1-sulfonyl)carbamoyl]-3-methylbut-2-enamide](/img/structure/B14676667.png)

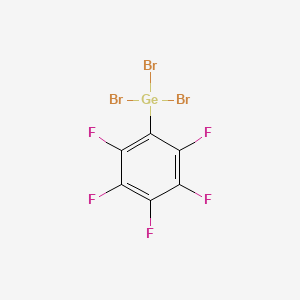


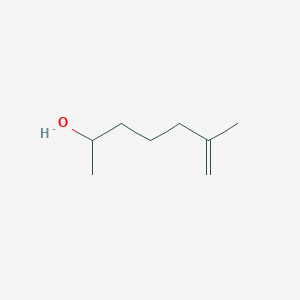
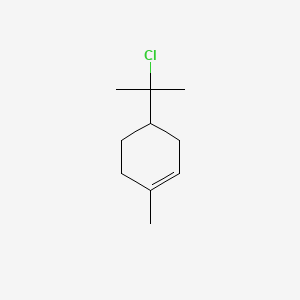

![4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B14676727.png)
